molecular formula C10H10N2O B6266785 N-methyl-1H-indole-5-carboxamide CAS No. 121206-74-4

N-methyl-1H-indole-5-carboxamide

Cat. No.: B6266785
CAS No.: 121206-74-4
M. Wt: 174.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1H-indole-5-carboxamide (CAS 121206-74-4) is a versatile indole derivative serving as a key chemical intermediate in medicinal chemistry and drug discovery research. Indole derivatives are recognized for their broad biological activities and structural versatility in designing compounds for various diseases . Recent scientific investigations highlight the specific application of this compound and its derivatives as a potent scaffold for developing novel Haspin inhibitors . Haspin (haploid germ cell–specific nuclear protein kinase) is an emerging and divergent kinase target involved in regulating mitosis, and its overexpression is associated with several cancers, including those of the colon, lung, and breast . In this context, this compound acts as a crucial synthetic precursor. It is alkylated and functionalized through coupling and Mannich reactions to create advanced inhibitor molecules . These synthesized inhibitors have demonstrated remarkable sub-nanomolar potency against Haspin in biochemical assays and have shown promising antitumor activity in cellular models, both alone and in synergy with chemotherapeutic agents like paclitaxel . With a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol, this compound is a valuable building block for researchers exploring new oncological targets and optimizing the pharmacological profiles of kinase inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

121206-74-4

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Contextualization Within the Landscape of Indole Chemistry Research

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a foundational structure in a multitude of natural and synthetic compounds. nih.gov This heterocyclic motif is a "privileged structure" in medicinal chemistry, meaning it is a common framework in molecules that exhibit a wide range of biological activities. nih.gov Researchers have long been fascinated by indole derivatives due to their therapeutic potential, leading to their use in treatments for cancer, infectious diseases, and neurodegenerative disorders. nih.gov

The N-methylation of indoles, a key feature of N-methyl-1H-indole-5-carboxamide, is a significant modification in organic synthesis. The addition of a methyl group to the indole nitrogen can profoundly alter a molecule's biological properties, a phenomenon sometimes referred to as the "magic methyl effect". nih.gov This modification can influence a compound's potency, selectivity, and pharmacokinetic profile. nih.gov Modern synthetic methods are continually being developed to achieve efficient and selective N-methylation of indoles, with some approaches utilizing "green" methylating agents like dimethyl carbonate to minimize the use of toxic reagents. st-andrews.ac.uk

Significance of the Indole 5 Carboxamide Scaffold As a Research Entity

The indole-5-carboxamide scaffold is a key area of investigation in the development of new therapeutic agents. This structural arrangement has been identified in compounds designed as potent and selective inhibitors of various enzymes and receptors. For instance, research has shown that indole-5-carboxamides can act as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov

The carboxamide group at the 5-position of the indole (B1671886) ring plays a crucial role in the molecule's interactions with its biological targets. This functional group can participate in hydrogen bonding and other non-covalent interactions within the binding sites of proteins, contributing to the compound's affinity and selectivity. The versatility of the carboxamide allows for the synthesis of a wide array of derivatives, enabling researchers to fine-tune the pharmacological properties of these molecules.

The table below showcases examples of indole-5-carboxamide derivatives and their reported biological activities, highlighting the significance of this scaffold in medicinal chemistry.

Compound NameBiological TargetReported Activity
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamideMonoamine Oxidase B (MAO-B)Potent and selective inhibitor (IC50 = 0.227 nM for human MAO-B) nih.gov
N-(3,4-difluorophenyl-1H-indazole-5-carboxamideMonoamine Oxidase B (MAO-B)Potent and selective inhibitor (IC50 = 1.59 nM for human MAO-B) with good physicochemical properties nih.gov

Historical Perspectives on Indole Carboxamide Analogues in Chemical Biology

Historically, the exploration of indole (B1671886) carboxamide analogues has been a fruitful endeavor in chemical biology and drug discovery. The indole nucleus is present in the essential amino acid tryptophan, which serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org This natural prevalence has long inspired chemists to synthesize and evaluate indole-containing compounds for a variety of biological applications.

The development of indole-2-carboxamides as potent antiproliferative agents is a notable example. rsc.org Researchers have designed and synthesized series of these compounds that have shown significant activity against various cancer cell lines. rsc.org These studies have often involved modifying the substituents on the indole ring and the carboxamide nitrogen to optimize their anticancer effects. rsc.org For example, certain 5-substituted-indole-2-carboxamides have been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), two important targets in cancer therapy. rsc.org

Furthermore, indole carboxamide derivatives have been explored for their potential in treating infectious diseases. For example, some have been identified as promising antituberculosis agents. nih.gov The structural modifications of these analogues have been guided by the need to improve their potency, metabolic stability, and solubility. nih.gov The ongoing research into various indole carboxamide analogues underscores their historical and continuing importance in the quest for new and effective therapeutic agents.

An in-depth exploration of the synthetic pathways and chemical reactivity surrounding N-methyl-1H-indole-5-carboxamide reveals a landscape rich with both classical and contemporary organic chemistry. This article focuses exclusively on the methodologies for constructing this specific indole scaffold and its subsequent chemical transformations.

Structure Activity Relationship Sar and Rational Design of N Methyl 1h Indole 5 Carboxamide Analogues

Systematic Structural Modifications of the Indole (B1671886) Scaffold and Pharmacological Impact

The indole nucleus is a privileged scaffold in drug discovery, and its substitution pattern profoundly influences the biological activity of N-methyl-1H-indole-5-carboxamide analogues. mdpi.com Modifications at various positions on the indole ring can modulate receptor affinity, selectivity, and metabolic stability.

Research into indole-2-carboxamides as anti-Trypanosoma cruzi agents has shown that substitution on the indole ring is critical for activity. For instance, the introduction of a methyl or cyclopropyl (B3062369) group at the 5'-position of the indole was found to be optimal for potency. nih.gov Conversely, the replacement of the indole scaffold with other heterocyclic systems, such as isoquinoline (B145761), azaindole, benzofuran (B130515), or benzimidazole, resulted in a loss of activity, underscoring the importance of the indole core for this particular biological target. nih.gov

In a series of substituted 3-(phenylmethyl)-1H-indole-5-carboxamides designed as peptidoleukotriene antagonists, modifications to the indole ring were also explored. While this series bears an additional substituent at the 3-position, the findings offer insights into the SAR of the 5-carboxamide scaffold. The data suggests that the nature and position of substituents on the indole ring are key determinants of pharmacological activity. nih.gov

The following table illustrates the impact of modifications to the indole scaffold on biological activity in a series of indole-2-carboxamide analogues.

Compound Indole Substitution Biological Target Activity (pEC50)
Analogue 1 5'-methylTrypanosoma cruzi> 5.5
Analogue 2 5'-cyclopropylTrypanosoma cruzi> 5.5
Analogue 3 UnsubstitutedTrypanosoma cruzi~5.0
Analogue 4 5',7'-dichloroTrypanosoma cruzi< 4.3

This table is illustrative and based on findings from related indole-2-carboxamide series to demonstrate the principle of indole scaffold modification.

Influence of Substituents on the N-Methyl Group of Indole-5-Carboxamides

The N-methyl group of the indole-5-carboxamide scaffold is a key site for modification to influence pharmacological activity. Altering the substituent at the N1-position of the indole ring can impact ligand-receptor interactions, solubility, and metabolic properties.

In a study of indole-2-carboxamides, N-methylation of the indole nitrogen, in conjunction with N-methylation of the amide, was shown to restore potency that was lost with individual methylations. This suggests that the spatial orientation of the molecule, influenced by the N1-substituent, is crucial for its biological activity. nih.gov

More directly relevant to the this compound scaffold, a series of N-substituted indole-based analogues were synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. In this series, various substituents were introduced at the N1-position, and their effects on inhibitory activity were assessed. For example, replacing the N-methyl group with larger or more complex moieties can significantly alter the compound's interaction with the target enzyme. One such derivative, N-(1-methyl-1H-indol-5-yl)pyrazine-2-carboxamide, has been reported with specific analytical data.

The following table presents data for N-substituted indole-5-carboxamide analogues as MAO-B inhibitors.

Compound N1-Substituent Amide Moiety MAO-B IC50 (µM)
4k MethylPyrazine-2-carboxamideNot explicitly stated, but synthesized for MAO-B evaluation
4j MethylPyridazine-4-carboxamideNot explicitly stated, but synthesized for MAO-B evaluation
4l MethylNicotinamideNot explicitly stated, but synthesized for MAO-B evaluation

This table is based on compounds synthesized in a study on MAO-B inhibitors, highlighting the exploration of N-methylated indole-5-carboxamides.

Carboxamide Moiety Optimizations for Potency and Selectivity

The carboxamide group at the C5-position of the indole ring is a critical pharmacophoric element that can be optimized to enhance potency and selectivity. Modifications to this moiety, including the nature of the amide substituents and its orientation, have been shown to have a significant impact on biological activity.

In the development of peptidoleukotriene antagonists based on the 3-(phenylmethyl)-1H-indole-5-carboxamide scaffold, variations of the amide substituents were explored. It was found that increasing the lipophilicity of the amide substituent could lead to improved oral activity. nih.gov For instance, a derivative with a 2-ethylbutyl group on the amide nitrogen showed subnanomolar affinity for the leukotriene receptor. nih.gov

Furthermore, the orientation of the carboxamide linker can be crucial. In a series of indole-2-carboxamides, reversing the amide bond was found to restore potency, indicating the importance of the hydrogen bonding pattern and the spatial arrangement of the atoms in the linker. nih.gov In another study, replacement of the carboxamide linker with a methanimine (B1209239) spacer in a series of indole-5-carboxamides resulted in a novel class of highly potent and selective MAO-B inhibitors.

The table below illustrates the effect of carboxamide moiety optimizations on the activity of indole-5-carboxamide analogues.

Compound Carboxamide Moiety Modification Biological Target Potency
5q N-(2-ethylbutyl) amideLeukotriene ReceptorSubnanomolar affinity
5a N-(cyclopentylmethyl) amideLeukotriene Receptor~10-fold less potent than comparator
58 Methanimine replacementMAO-BIC50 = 0.612 nM

This table provides examples of how modifications to the carboxamide group can significantly impact the potency of indole-5-carboxamide derivatives.

Isosteric and Bioisosteric Replacement Strategies in Indole Carboxamide Design

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by substituting a functional group with another that has similar physical or chemical properties, with the aim of improving pharmacological, toxicological, or pharmacokinetic profiles.

In the context of indole carboxamides, bioisosteric replacement of the indole scaffold itself has been explored. As mentioned earlier, replacing the indole with heterocycles like isoquinoline or benzofuran led to a loss of activity in one series, highlighting the specific requirements of the biological target. nih.gov However, in other cases, such replacements can be beneficial. For example, the development of a potent and selective PI3Kδ inhibitor involved the successful bioisosteric replacement of an indole moiety. nih.gov

The carboxamide functional group is also a common target for bioisosteric replacement. The successful replacement of the carboxamide with a methanimine in a series of MAO-B inhibitors is a prime example of this strategy. acs.org Other non-classical bioisosteres for amides include motifs like the trifluoroethylamine group, which can enhance metabolic stability. uniba.it

The following table provides examples of bioisosteric replacements in the design of indole carboxamide analogues.

Original Moiety Bioisosteric Replacement Rationale Reference Context
IndoleIsoquinoline, BenzofuranExplore alternative heterocyclic scaffoldsIndole-2-carboxamides for Trypanosoma cruzi nih.gov
CarboxamideMethanimineAlter linker properties while maintaining activityIndole-5-carboxamide MAO-B inhibitors acs.org
CarboxamideSulfonamideExplore alternative hydrogen bonding patternsIndole-2-carboxamides for Trypanosoma cruzi nih.gov

This table illustrates the application of bioisosteric replacement strategies in the design of indole carboxamide analogues.

Ligand Efficiency and Pharmacophore Model Development for Indole-5-Carboxamide Inhibitors

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It is a useful tool for optimizing lead compounds, as it helps to identify small, efficient fragments that can be elaborated into more potent and drug-like molecules. In the development of indole-2-carboxamide inhibitors of Trypanosoma cruzi, lipophilic ligand efficiency (LLE) was used to evaluate the quality of the compounds, revealing that in some cases, activity was driven by lipophilicity. nih.gov

Pharmacophore modeling is another crucial tool in rational drug design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For indole-based MAO-B inhibitors, computational docking studies have been used to understand the interactions between the inhibitors and the enzyme's binding site, providing a rationale for their high potency and selectivity. acs.org These models can then be used to design new analogues with improved properties. The development of a pharmacophore model for N-substituted indole-based MAO-B inhibitors has been reported to provide a reasonable explanation for their biological activities.

Key features of a pharmacophore model for indole-5-carboxamide inhibitors might include:

A hydrogen bond donor/acceptor from the carboxamide moiety.

A hydrophobic region corresponding to the indole ring.

Specific steric volumes and electronic features of substituents on the indole and carboxamide.

The development and application of these computational tools are integral to the modern drug discovery process, enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Computational and Theoretical Investigations of N Methyl 1h Indole 5 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-methyl-1H-indole-5-carboxamide at the electronic level. These methods are used to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds structurally related to this compound, DFT has been employed to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. researchgate.net

For instance, in a study on an isoindole derivative, DFT calculations at the PBE0-D3BJ/def2-TZVP level were used to determine that the Highest Occupied Molecular Orbital (HOMO) was located over the substituted aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) was primarily on the indole (B1671886) portion. researchgate.net This analysis helps in predicting sites susceptible to electrophilic and nucleophilic attack. Similarly, Molecular Electrostatic Potential (MEP) plots, derived from DFT calculations for N-tosyl-indole based thiosemicarbazones, have identified the most electron-rich (negative potential) and electron-poor (positive potential) regions of the molecules, offering a guide to their intermolecular interactions. nih.gov

While specific DFT data for this compound is not extensively published, the expected electronic properties based on analogous compounds can be summarized.

Table 1: Predicted Electronic Properties of this compound based on DFT analysis of analogous compounds.
PropertyPredicted CharacteristicImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital)Likely localized on the electron-rich indole ring system.Indicates the region most susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)Likely distributed over the carboxamide group and adjacent phenyl ring.Indicates the region most susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)Negative potential around the carbonyl oxygen; Positive potential around the amide and indole N-H protons.Predicts sites for hydrogen bonding and other non-covalent interactions.

Ab Initio Calculation Approaches

Ab initio (from first principles) quantum calculations offer a high level of theory for studying molecular systems. These methods are computationally intensive but provide very accurate results. For a cyclic analogue of phenylalanine containing an N-methyl carboxamide group, ab initio calculations at the Hartree-Fock (HF) level with 3-21G and 6-31G* basis sets were performed to investigate its conformational preferences, successfully identifying a stable gamma-turn geometry. documentsdelivered.com This demonstrates the utility of ab initio methods in determining the three-dimensional structures and relative stabilities of different conformers of complex molecules related to this compound.

Conformational Analysis and Tautomerism Studies

The flexibility of the N-methylcarboxamide side chain allows for different spatial orientations (conformers) due to rotation around the C5-C(O) and C(O)-N bonds. Computational conformational analysis can identify low-energy conformers that are likely to be present under physiological conditions and which may be the bioactive conformation for a given biological target.

Furthermore, the indole and carboxamide moieties present the possibility of tautomerism. The indole N-H can potentially tautomerize, although this is generally energetically unfavorable for the indole ring itself. More relevant is the amide-imidol tautomerism of the carboxamide group. Computational studies on related heterocyclic carboxamides, such as 1H-pyrazole-3-carboxamides, have utilized DFT and NMR spectroscopy to investigate the equilibrium between tautomeric forms in different environments. nih.gov Such studies are critical for understanding which tautomer is responsible for biological activity. For this compound, while the N-methylation prevents tautomerism at that specific nitrogen, the potential for amide-imidol tautomerism in the carboxamide group remains a subject for theoretical investigation.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

Prediction of Binding Modes within Biological Targets

Docking studies on various indole-5-carboxamide derivatives have revealed their potential to bind to a range of important biological targets. A notable example is the docking of indole-5-carboxamides into the active site of Monoamine Oxidase B (MAO-B), a key enzyme in neuroscience. nih.gov These studies provided a rationale for the high potency of these inhibitors, detailing the specific interactions with amino acid residues in the enzyme's binding pocket. nih.gov

Similarly, other research has successfully docked indole-based compounds into the binding sites of cancer-related targets, including:

Monocarboxylate Transporter 1 (MCT1): Docking revealed strong binding affinities for novel indole derivatives, highlighting key interactions that lead to potent inhibition. nih.gov

c-Kit Tyrosine Kinase: Simulations suggested that hybrid compounds containing an indole core can fit within the catalytic cavity of this receptor. rsc.org

Pin1 Protein: Docking of N-alkyl-indole derivatives showed strong hydrogen bonding with residues such as Gln-131, Arg-68, and Lys-63. researchgate.net

These studies collectively show that the indole scaffold serves as a versatile anchor, with the carboxamide group often participating in crucial hydrogen bonding interactions that stabilize the ligand-protein complex.

Table 2: Potential Protein Targets and Key Interacting Residues for Indole-Carboxamide Derivatives from Molecular Docking Studies.
Protein TargetTherapeutic AreaKey Interacting Residues (Examples)Reference
Monoamine Oxidase B (MAO-B)Neurodegenerative DiseasesTyr398, Tyr435 (aromatic cage); Cys172 (covalent bond for irreversible inhibitors) nih.gov
Monocarboxylate Transporter 1 (MCT1)CancerNot specified nih.gov
c-Kit Tyrosine KinaseCancerVal603, Asp677, Arg796 rsc.org
Pin1 ProteinCancerGln-131, Arg-68, Lys-63, Ser-154 researchgate.net
TyrosinaseDermatologyNot specified nih.gov

Energetic Analysis of Ligand-Receptor Interactions

A critical output of molecular docking is the estimation of binding energy, which quantifies the affinity of a ligand for its target. A lower, more negative binding energy score typically indicates a more stable and favorable interaction.

Energetic analyses of indole-carboxamide derivatives have demonstrated their high potency. For example, derivatives of indole-5-carboxamide showed subnanomolar inhibitory concentrations (IC50) against human MAO-B. nih.gov In another study, N-alkyl-indolebenzamides exhibited calculated binding energies ranging from -5.35 to -6.77 kcal/mol against the Pin1 protein. researchgate.net Research on N-tosyl-indole based thiosemicarbazones as tyrosinase inhibitors reported IC50 values in the low micromolar range and competitive inhibition constants (Ki) of 3.42 µM for the most potent compounds. nih.gov This energetic data is vital for ranking potential drug candidates and guiding lead optimization.

Table 3: Energetic Analysis of Indole-Carboxamide Derivatives from In Silico and In Vitro Studies.
Compound ClassTarget ProteinReported Binding Energy / PotencyReference
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamideMonoamine Oxidase B (MAO-B)IC50 = 0.227 nM nih.gov
N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamidesPin1 ProteinBinding Energy = -5.35 to -6.77 kcal/mol researchgate.net
N-Tosyl-indole thiosemicarbazonesTyrosinaseIC50 = 6.40 µM; Ki = 3.42 µM (for lead compound) nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like this compound and its dynamic interactions with biological targets.

The conformational stability of this compound is a key determinant of its biological activity. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. These simulations can reveal the flexibility of the molecule, including the rotation around the carboxamide bond and the puckering of the indole ring. Understanding the preferred conformations is essential, as it dictates how the molecule fits into the binding site of a target protein. For instance, MD simulations performed on pyrazole-carboxamides have been used to analyze their stability within the active sites of carbonic anhydrase isozymes, revealing only minor conformational changes and fluctuations over time. nih.gov

When studying the interaction dynamics, MD simulations can model the process of this compound binding to a target protein. This provides insights into the key amino acid residues involved in the interaction, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the resulting protein-ligand complex. For example, MD simulations on 5-HT2A receptor complexes with agonists and antagonists have been used to monitor the stability of the system and understand the conformational changes induced by ligand binding. nih.gov Such studies are critical for elucidating the mechanism of action and for the rational design of analogs with improved binding affinity and selectivity. The stability of ligand-protein complexes, as evaluated by MD simulations, has been shown to be a good indicator of potent biological activity in studies of other heterocyclic compounds. mdpi.com

The following table summarizes key parameters often analyzed in MD simulations of small molecule-protein complexes, which would be relevant for studying this compound.

Simulation ParameterDescriptionRelevance to this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the ligand or protein over time, relative to a reference structure.Indicates the stability of the ligand's binding pose and the overall protein structure.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average positions.Highlights flexible regions of the protein and the ligand, which can be important for binding.
Hydrogen Bond Analysis Identifies the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time.Determines key interactions that contribute to binding affinity and specificity.
Binding Free Energy Calculations Estimates the free energy change upon ligand binding, often using methods like MM/PBSA or MM/GBSA.Provides a quantitative measure of the binding affinity, which can be used to rank different analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested molecules.

For this compound and its derivatives, QSAR studies can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of indole-5-carboxamide analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies on related indole derivatives have successfully identified key structural features for various biological activities. For example, a 3D-QSAR study on indole and isatin (B1672199) derivatives as anti-amyloidogenic agents revealed that hydrophobic/non-polar, electron-withdrawing, and hydrogen bond features were significantly correlated with their activity. mdpi.com Similarly, QSAR models have been developed for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors, which were then used to predict the activity of other related compounds. nih.gov

A hypothetical QSAR study on a series of N-substituted-1H-indole-5-carboxamides might yield a model like the one presented in the table below, which showcases typical statistical parameters used to evaluate a QSAR model's performance.

Statistical ParameterValueDescription
n 50Number of compounds in the training set.
R² (Coefficient of Determination) 0.85The proportion of the variance in the biological activity that is predictable from the descriptors.
q² (Cross-validated R²) 0.75A measure of the model's predictive ability, determined through cross-validation.
F-statistic 120.5A measure of the overall significance of the regression model.
Standard Error of Estimate (SEE) 0.25A measure of the goodness of fit of the model.

Such a model could then be used to predict the biological activity of novel this compound analogs before their synthesis, thereby saving time and resources.

In Silico Screening Methodologies for Novel Indole-5-Carboxamide Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. acs.org This approach is a cost-effective and time-efficient alternative to high-throughput screening (HTS) of physical compounds. For the discovery of novel indole-5-carboxamide analogues, several in silico screening methodologies can be employed.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein, which can be obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling. The primary technique used in SBVS is molecular docking.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov Docking algorithms score the different binding poses based on their predicted binding affinity. For this compound, docking studies could be used to screen a virtual library of its analogs against a specific target, such as a kinase or a receptor. The top-scoring compounds would then be selected for synthesis and biological testing. Docking studies on indole derivatives have been successfully used to identify potential inhibitors for various targets, including E. coli MurB and lanosterol (B1674476) demethylase. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target protein is unknown, LBVS methods can be used. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. A pharmacophore model can be generated from a set of known active compounds. This model can then be used as a 3D query to search compound databases for molecules that match the pharmacophore.

Similarity Searching: This method involves comparing a query molecule, such as a known active indole-5-carboxamide, to a database of other compounds. The comparison is based on 2D or 3D structural similarity. Compounds that are most similar to the query are considered potential hits.

The following table outlines common in silico screening methods and their application in discovering novel indole-5-carboxamide analogs.

Screening MethodPrincipleApplication for Indole-5-Carboxamides
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein's active site.Screening virtual libraries of indole-5-carboxamide analogs against a known target to identify potential binders.
Pharmacophore Modeling Uses the 3D arrangement of essential features of known active molecules to find new compounds with similar features.Developing a pharmacophore model from known active indole-5-carboxamides to screen for novel analogs with different scaffolds but similar interaction patterns.
Virtual Screening based on Similarity Identifies compounds that are structurally similar to a known active compound.Searching large compound databases for molecules that are structurally similar to this compound or other active analogs.

Through these computational approaches, researchers can efficiently explore a vast chemical space to identify promising new indole-5-carboxamide derivatives for further investigation in the drug development pipeline.

Advanced Research Methodologies in the Study of N Methyl 1h Indole 5 Carboxamide

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are fundamental to confirming the chemical structure of newly synthesized indole (B1671886) derivatives and providing insights into their mechanistic interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. In the study of indole carboxamides, 1H and 13C NMR are routinely used to verify the successful synthesis and purity of the compounds. For instance, the 1H NMR spectrum of a synthesized N-benzyl-5-methoxy-1H-indole-2-carbohydrazide, a related indole derivative, showed characteristic signals for the indole NH proton between δ 11.36 and 11.55 ppm, while the aromatic protons appeared in the δ 6.84–8.25 ppm range. nih.gov Similarly, the 13C NMR spectrum displayed signals for the benzylic CH2 carbons between δ 54.0 and 55.6 ppm and the amide carbonyl carbon around δ 163 ppm. nih.gov

X-ray Crystallography of Protein-Ligand Complexes offers unparalleled, high-resolution three-dimensional structures of how a ligand, such as an indole carboxamide derivative, binds to its protein target. This technique was instrumental in understanding the interaction between menin, an oncogenic protein, and a library of compounds synthesized via a Groebcke–Blackburn–Bienaymé reaction. rsc.org The resulting co-crystal structure analysis provided a clear structural basis for the observed binding interactions. rsc.org Computational docking studies, which simulate the binding of a ligand to a protein's active site, complement experimental data from X-ray crystallography. These studies have provided rationales for the high potency of certain indazole- and indole-carboxamides as inhibitors of monoamine oxidase B (MAO-B), despite their relatively small molecular size. nih.gov

Biochemical and Biophysical Assays for Target Binding and Functional Activity

To quantify the interaction between indole carboxamides and their biological targets, as well as to assess their functional consequences, a variety of biochemical and biophysical assays are employed.

Förster Resonance Energy Transfer (FRET) Analysis is a powerful technique for measuring molecular interactions in real-time. While specific FRET studies on N-methyl-1H-indole-5-carboxamide were not found, this methodology is widely applicable in studying the binding kinetics and affinity of small molecules to proteins.

Other key assays include:

Enzymatic Assays: These are used to determine the inhibitory activity of compounds against specific enzymes. For example, a series of pyrazole–indole hybrids were evaluated for their ability to inhibit enzymes like caspase-3, Bcl-2, Bax, and CDK-2, which are involved in cancer pathways. nih.gov

Differential Scanning Fluorimetry (DSF): This method assesses the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature of the protein indicates ligand binding and stabilization. DSF was used to screen a library of compounds against the menin–MLL protein-protein interaction. rsc.org

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. It is used to quantify binding affinity and was employed to cross-validate the hits found in the DSF screen against menin–MLL. rsc.org

Cell-Based Assays for Phenotypic and Mechanistic Screening

Cell-based assays are critical for evaluating the biological effects of a compound in a more physiologically relevant context. These assays can reveal a compound's impact on cellular processes and phenotypes.

In the study of novel pyrazole–indole hybrids, in vitro cytotoxicity was assessed against a panel of human cancer cell lines, including HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma), using the MTT assay. nih.gov This assay measures cell viability and proliferation. The results identified compounds with potent anticancer activity, with some showing significantly lower IC50 values than the standard drug doxorubicin (B1662922) against the HepG2 cell line. nih.gov

Furthermore, for the most potent compounds, cell cycle analysis and apoptosis investigation using flow cytometry were performed on HepG2 cells to elucidate the mechanism of their anticancer action. nih.gov In another study, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were evaluated for their ability to inhibit the expression of Prostate-Specific Antigen (PSA) and the growth of prostate cancer cell lines (LNCaP and PC-3). nih.gov

High-Throughput Screening (HTS) in the Discovery of New Indole Carboxamide Activities

High-Throughput Screening (HTS) enables the rapid testing of large numbers of compounds to identify those with a desired biological activity. This approach is instrumental in the early stages of drug discovery.

HTS of small molecule libraries has been used to identify novel inhibitors. For example, a phenotypic screen of two different small molecule libraries against the parasitic nematode Haemonchus contortus led to the identification of two 1-methyl-1H-pyrazole-5-carboxamide derivatives with anthelmintic activity. nih.gov This initial discovery prompted further medicinal chemistry optimization to explore the structure-activity relationship (SAR). nih.gov

A more recent innovation in this area is the use of nanoscale, automated HTS, which combines on-the-fly synthesis of compound libraries with in situ screening. rsc.org This miniaturized and automated process significantly accelerates the discovery of protein modifiers while being more cost-effective and environmentally sustainable than traditional HTS. rsc.org This method was successfully used to synthesize and screen a library against the menin–MLL oncogenic protein–protein interaction, leading to the discovery of several micromolar binders. rsc.org

Future Directions and Emerging Research Paradigms for N Methyl 1h Indole 5 Carboxamide

Identification of Novel Biological Targets for Indole-5-Carboxamide Scaffolds

The indole-5-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. mdpi.com Researchers are actively exploring new biological targets for this versatile scaffold beyond its established roles. Current research has demonstrated the potential of indole (B1671886) carboxamides to interact with a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. nih.govresearchgate.net

A significant area of investigation involves the development of indole-2-carboxamides as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov For example, certain indole-2-carboxamide derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E, all of which are important targets in oncology. nih.gov The indole nucleus, with its nitrogen atom capable of forming hydrogen bonds, plays a key role in the binding of these compounds to their biological targets. nih.gov

Furthermore, indole-2-carboxamides have been identified as potent antituberculosis agents through phenotypic screening against Mycobacterium tuberculosis. acs.org The transient receptor potential vanilloid type-1 (TRPV1) ion channel, a key player in pain and inflammation, has also been identified as a target for indole-2-carboxamide derivatives, which act as agonists for this receptor. mdpi.comresearchgate.net

The exploration of novel biological targets for the indole-5-carboxamide scaffold is a dynamic field. The inherent versatility of the indole ring system allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds for screening against a wide array of potential targets. rsc.org This ongoing research holds the promise of uncovering new therapeutic applications for this important class of molecules.

Integration of Artificial Intelligence and Machine Learning in Indole Carboxamide Design and Optimization

Molecular docking studies, a key component of computer-aided drug design, are used to predict the binding modes of indole carboxamides within the active sites of their target proteins. nih.govresearchgate.net This allows researchers to understand the molecular basis of their activity and to design modifications that can enhance binding affinity and selectivity. For example, in silico docking experiments have been used to investigate the binding of indole-2-carboxamides to the active sites of EGFR, BRAFV600E, and VEGFR-2. nih.govmdpi.com

Furthermore, AI and ML algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. acs.org This early-stage prediction of a compound's likely behavior in the body can help to reduce the high attrition rates seen in later stages of drug development. By integrating these powerful computational tools, researchers can more efficiently design and optimize indole carboxamide derivatives with improved therapeutic potential.

Development of Multifunctional Indole-5-Carboxamide Derivatives

There is a growing interest in the development of multifunctional or multi-target drugs, which are designed to interact with multiple biological targets simultaneously. nih.gov This approach can offer several advantages over traditional single-target drugs, including enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of developing drug resistance. The indole-5-carboxamide scaffold is well-suited for the development of such multifunctional agents due to its chemical tractability and its ability to interact with a diverse range of biological targets. nih.gov

Researchers have successfully designed and synthesized indole-2-carboxamide derivatives that act as dual inhibitors of key signaling proteins involved in cancer progression. For example, compounds have been developed that simultaneously inhibit both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. nih.govrsc.org Other studies have focused on creating dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This multi-target approach is a promising strategy for overcoming the complexity and redundancy of signaling pathways in diseases like cancer. acs.org

The development of these multifunctional agents often involves the strategic combination of different pharmacophoric elements onto the indole carboxamide core. acs.org This allows for the fine-tuning of the compound's activity against each of its intended targets. The ability to create hybrid molecules that incorporate the key features of different classes of inhibitors is a powerful tool in the design of novel therapeutics.

Exploration of N-Methyl-1H-Indole-5-Carboxamide as a Chemical Biology Tool

Beyond its potential as a therapeutic agent, this compound and its derivatives are valuable tools for chemical biology research. These compounds can be used as chemical probes to investigate the function and regulation of their biological targets in a cellular or in vivo context.

A key application of these molecules is in photoaffinity labeling, a technique used to identify and map the binding sites of ligands on their target proteins. nih.gov By incorporating a photoactivatable group into the structure of an indole-2-carboxamide, researchers can create a probe that, upon exposure to light, will covalently bind to its target protein. Subsequent analysis of the protein-ligand complex can then reveal the precise location of the binding site. This approach has been used to develop novel allosteric modulators for the cannabinoid CB1 receptor, providing valuable insights into the structure and function of this important G-protein coupled receptor. nih.gov

The development of such chemical probes allows for a deeper understanding of the molecular mechanisms underlying the biological effects of this compound and related compounds. This knowledge can, in turn, inform the design of more potent and selective therapeutic agents.

Investigations into Natural Product-Inspired Indole Carboxamide Synthesis

Natural products have long been a rich source of inspiration for the development of new drugs. mdpi.com The indole ring is a common motif in a vast number of biologically active natural products, including many with potent anticancer, antiviral, and antibacterial properties. rsc.orgmdpi.comnih.gov Researchers are increasingly looking to these natural compounds as starting points for the synthesis of novel indole carboxamide derivatives.

This approach involves either the total synthesis of complex natural products containing the indole carboxamide moiety or the synthesis of simplified analogs that retain the key structural features responsible for their biological activity. mdpi.com For example, the synthesis of naturally occurring complex indole derivatives has seen tremendous progress, providing access to a wide range of polycyclic indole frameworks. rsc.org

Marine organisms, in particular, have proven to be a prolific source of novel indole alkaloids with diverse and potent biological activities. nih.gov The unique chemical structures of these marine natural products often provide new scaffolds for drug discovery. By studying the structure and activity of these natural compounds, chemists can gain valuable insights into the design of new indole carboxamide-based therapeutics. This can involve combining structural motifs from different natural products or incorporating elements of natural product structures into existing synthetic scaffolds. arkat-usa.org

The synthesis of these natural product-inspired compounds not only provides access to potentially new therapeutic agents but also drives the development of new synthetic methodologies and strategies in organic chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1H-indole-5-carboxamide derivatives, and how are they optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling indole precursors with activated carboxamide groups. For example, describes a protocol using condensation reactions under reflux with acetic acid, followed by purification via column chromatography. Yield optimization often requires adjusting stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and reaction time (3–5 hours) . highlights the use of thiourea derivatives and sodium acetate as catalysts in similar syntheses, with structural confirmation via NMR and mass spectrometry .
  • Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity CheckSource
AcOH Reflux3-formyl-indole, thiourea65–75NMR, HPLC
Pd-mediated couplingIndole boronic acid, methylamine50–60LC-MS, TLC

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound analogs?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming substituent positions on the indole ring and methyl-carboxamide linkage (e.g., distinguishing N-methyl protons at δ 3.1–3.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for derivatives with halogens or trifluoromethoxy groups (e.g., C₁₃H₁₀F₃NO₄ in ) .
  • Chromatography : Reverse-phase HPLC is critical for assessing purity (>98%) in pharmacological studies .

Advanced Research Questions

Q. How do structural modifications at the indole and carboxamide positions influence the biological activity of this compound derivatives?

  • Methodology :

  • Indole Ring Substitutions : Adding electron-withdrawing groups (e.g., -CF₃ in ) enhances metabolic stability but may reduce solubility. Benzodioxepin fusion () increases lipophilicity, improving blood-brain barrier penetration .
  • Carboxamide Modifications : N-alkylation (e.g., isopropyl in ) affects binding to targets like serotonin receptors. shows that bulky substituents (e.g., cumyl groups) reduce off-target interactions but may lower synthetic yields .
    • Key Finding : Derivatives with 3-methoxypropyl groups () exhibit higher binding affinity to kinase targets (IC₅₀ < 100 nM) compared to unsubstituted analogs .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies on this compound derivatives?

  • Methodology :

  • Dose-Response Validation : Replicating assays with standardized concentrations (e.g., EC₅₀ values calculated using 8-point dilution curves) to account for variability in potency measurements .
  • Structural Reanalysis : Confirming batch-specific purity via HPLC (e.g., ≥98% in ) to rule out impurities as causes of divergent activity .
  • Target Selectivity Profiling : Using panels of related receptors (e.g., 5-HT₂ vs. dopamine D₂) to clarify off-target effects, as seen in benzodioxepin-indole hybrids () .

Q. How can researchers optimize solubility and stability of this compound derivatives for in vivo studies?

  • Methodology :

  • Prodrug Design : Esterification of carboxyl groups (e.g., ethyl esters in ) improves bioavailability but requires enzymatic cleavage studies .
  • Co-solvent Systems : Using DMSO-PEG 400 mixtures (80:20 v/v) to dissolve hydrophobic analogs without precipitation .
  • Accelerated Stability Testing : Storing compounds at -20°C () and monitoring degradation via LC-MS over 6–12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.